REACTION_CXSMILES
|
C[SiH](C)C.[N:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[OH:11].[C:12]([O-])([O-])=O.[K+].[K+].[CH3:18][C:19]([CH3:21])=O>>[CH2:18]([N:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]1=[O:11])[CH2:19][C:21]#[CH:12] |f:2.3.4|
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
C[SiH](C)C
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
900 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the crude product was dissolved DCM
|
Type
|
WASH
|
Details
|
the organic layer was washed with water
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified over silicagel chromatography (prepacked 5 g silicagel column, DCM/MeOH: 99/1 as eluent)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC#C)N1C(C=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33 mg | |
YIELD: PERCENTYIELD | 5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |